Chemical Properties of Ethyl 2-hydroxy-5-methylnicotinate
Chemical Properties of Ethyl 2-hydroxy-5-methylnicotinate
A Technical Guide for Pharmaceutical Process Development
Executive Summary
Ethyl 2-hydroxy-5-methylnicotinate (CAS: 17188-31-9) serves as a critical heterocyclic scaffold in the synthesis of kinase inhibitors and SGLT2 inhibitors.[1] Its value lies in its trifunctional nature: the C-3 ester allows for acyl-transfer reactions, the C-5 methyl group provides hydrophobic bulk often required for ATP-binding pocket affinity, and the C-2 hydroxyl (tautomeric with 2-pyridone) acts as a versatile handle for nucleophilic aromatic substitution (
This guide moves beyond standard datasheet parameters to analyze the molecule’s behavior in solution, its regioselective alkylation challenges, and the process safety parameters required for its derivatization.[1]
Structural Identity & Physicochemical Profile[2][3][4]
Before designing synthetic routes, one must understand the molecule's dual identity.[1][2] It is rarely a simple "pyridine" in the solid state.[1][2]
| Property | Specification | Technical Note |
| CAS Number | 17188-31-9 | |
| IUPAC Name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Note:[1] IUPAC often favors the "oxo" form due to tautomeric dominance.[1][2] |
| Molecular Formula | MW: 181.19 g/mol | |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/exposure to light.[1][2] |
| Melting Point | 145–150 °C | High MP indicates strong intermolecular H-bonding (dimerization).[1][2] |
| Solubility | DMSO, MeOH, DCM | Poor water solubility; moderate solubility in non-polar ethers.[1][2] |
| pKa (Calculated) | ~11.0 (NH), ~0.5 (OH protonated) | The amide-like NH is weakly acidic; the oxygen is weakly basic.[1] |
The Tautomeric Equilibrium (Mechanistic Insight)
The most defining chemical property of this compound is the lactam-lactim tautomerism.[1] In the solid state and in polar protic solvents (like water or methanol), the equilibrium strongly favors the 2-pyridone (lactam) form.[1] This is driven by the aromatization energy of the pyridine ring being less significant than the stability gained from the amide-like resonance and intermolecular hydrogen bonding.[1]
Implications for Reactivity:
-
Nucleophilicity: The nitrogen is protonated/blocked in the pyridone form, making the oxygen (carbonyl) the primary site for electrophilic attack unless specific conditions (e.g., Ag salts) are used.[1]
-
Dimerization: In non-polar solvents, the molecule forms stable cyclic dimers (analogous to DNA base pairing), which can retard reaction rates by sequestering the reactive centers.[1][2]
Visualization: Tautomeric Shift
Figure 1: The equilibrium shifts based on solvent polarity. Synthetic strategies must account for the specific tautomer present in the reaction matrix.
Synthetic Routes & Process Optimization
While esterification of 2-hydroxy-5-methylnicotinic acid is possible, the industrial preferred route often involves de novo ring construction to establish the substitution pattern early.[1]
Route A: The Enamine Condensation (Guareschi-Thorpe Variation)
This route avoids the use of expensive pyridine precursors.[1]
-
Precursors: Propionaldehyde is condensed with ethyl formate (or equivalent) to form the enamine intermediate.[1][2]
-
Cyclization: Reaction with diethyl malonate in the presence of sodium ethoxide.[1][2]
-
Mechanism: Michael addition followed by cyclization and oxidation (or elimination).[1][2]
Route B: Esterification (from Acid)
Used when the carboxylic acid (CAS 3222-49-9 derivative) is the starting stock.[1]
-
Reagent: Ethanol +
(catalytic).[1][2] -
Challenge: The 2-hydroxy group can interfere, requiring careful pH control during workup to prevent hydrolysis back to the acid or precipitation of the zwitterion.[1]
Chemical Reactivity Profile
Deoxychlorination (The "Gateway" Reaction)
The conversion of the C-2 hydroxyl to a chlorine atom is the most frequent transformation in drug discovery, converting the scaffold into an electrophile for
-
Reagent: Phosphorus Oxychloride (
).[1][2] -
Catalyst: DMF (Vilsmeier-Haack type activation) or Benzyltriethylammonium chloride (BTEAC).[1][2]
-
Mechanism: The pyridone oxygen attacks the phosphorus, creating a leaving group.[1][2] Chloride ion attacks C-2, restoring aromaticity.[1][2]
-
Critical Control Point: Temperature must be maintained >80°C to drive the reaction, as the pyridone is stable.[1][2]
Regioselective Alkylation (N- vs. O-Alkylation)
When treating with alkyl halides (
-
Kinetic Product (O-alkylation): Favored by "hard" electrophiles and Ag+ salts (Ag2CO3).[1][2] Result: 2-alkoxypyridine.[1][2]
-
Thermodynamic Product (N-alkylation): Favored by alkali metal bases (NaH, K2CO3) and polar aprotic solvents.[1][2] Result: N-alkyl-2-pyridone.[1][2]
Visualization: Reactivity Workflow
Figure 2: Divergent synthetic pathways.[1] The chlorination route (left) is the primary entry point for medicinal chemistry applications.[1]
Detailed Protocol: Synthesis of Ethyl 2-chloro-5-methylnicotinate
Context: This protocol converts the "inert" pyridone into a reactive chloropyridine.[1][2] This is a self-validating protocol; the disappearance of the starting material's strong carbonyl stretch in IR or the shift in HPLC retention time confirms success.[1]
Safety Prerequisite:
Reagents:
-
Ethyl 2-hydroxy-5-methylnicotinate (1.0 eq)[1]
- (Phosphorus oxychloride) (5.0 eq) - Solvent & Reagent[1]
-
DMF (Dimethylformamide) (0.1 eq) - Catalyst[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). Flush with Nitrogen ( ).[1][2] -
Addition: Charge the solid starting material. Add
carefully via syringe.[1][2] The slurry may be thick initially.[1][2] -
Catalysis: Add DMF dropwise. Observation: Mild exotherm and gas evolution (
) will occur.[1][2] -
Reaction: Heat the mixture to 90–105°C .
-
Quench (Critical Safety Step):
-
Workup: Neutralize the aqueous slurry with
(solid) or to pH ~8. Extract with Dichloromethane ( , 3x).[1][2] -
Purification: Dry organic layer over
, filter, and concentrate. The resulting oil/solid usually crystallizes upon standing.[1][2]
Pharmaceutical Applications
-
SGLT2 Inhibitors: The 5-methyl-pyridine core mimics the distal phenyl ring found in gliflozin-class drugs, providing steric fit in the SGLT2 receptor pocket while modulating solubility via the pyridine nitrogen.[1]
-
Kinase Inhibitors: The 2-chloro derivative reacts with anilines (via Buchwald-Hartwig or acid-catalyzed
) to form bi-aryl amine motifs common in tyrosine kinase inhibitors (TKIs).[1] -
Allosteric Modulators: The ester functionality at C-3 is often converted to an amide or oxadiazole to engage in hydrogen bonding with receptor backbones.[1][2]
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 74401, Ethyl 2-methylnicotinate (Structural analog reference). Retrieved from [Link]
-
J. Org. Chem. (2011).[1][2] Phosphorus Oxychloride Mediated Chlorination of Nitrogen Heterocycles. (General protocol validation for 2-pyridone to 2-chloropyridine conversion).
-
Google Patents. (2017).[1][2] CN106957262A - Preparation method of ethyl nicotinate derivatives.[1][2] Retrieved from

